
(2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-onerelativestereochemistry
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one is a synthetic organic compound characterized by its unique stereochemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one typically involves the following steps:
Formation of the Cyclohexanone Ring: The initial step involves the formation of the cyclohexanone ring through a series of cyclization reactions.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the cyclohexanone intermediate.
Fluorination: The fluorine atom is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters.
化学反応の分析
Types of Reactions
(2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one involves its interaction with specific molecular targets. The benzyloxy and fluorine groups may play a role in binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(2RS,4RS)-4-(benzyloxy)-2-chlorocyclohexan-1-one: Similar structure but with a chlorine atom instead of fluorine.
(2RS,4RS)-4-(benzyloxy)-2-bromocyclohexan-1-one: Similar structure but with a bromine atom instead of fluorine.
(2RS,4RS)-4-(benzyloxy)-2-iodocyclohexan-1-one: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one imparts unique properties such as increased lipophilicity and metabolic stability compared to its halogenated analogs. This makes it a valuable compound for specific applications where these properties are desired.
特性
分子式 |
C13H15FO2 |
|---|---|
分子量 |
222.25 g/mol |
IUPAC名 |
(2R,4R)-2-fluoro-4-phenylmethoxycyclohexan-1-one |
InChI |
InChI=1S/C13H15FO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m1/s1 |
InChIキー |
KBAAMMVYXJFIMQ-VXGBXAGGSA-N |
異性体SMILES |
C1CC(=O)[C@@H](C[C@@H]1OCC2=CC=CC=C2)F |
正規SMILES |
C1CC(=O)C(CC1OCC2=CC=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


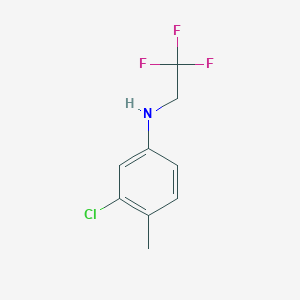

![Methyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate](/img/structure/B13076158.png)
![Ethyl8-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B13076166.png)
![{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13076172.png)
![Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid](/img/structure/B13076173.png)
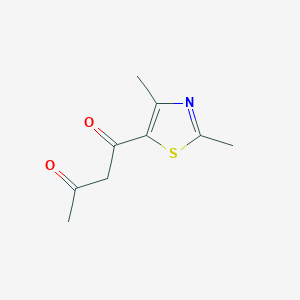
![Methyl trans-4-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclohexane-1-carboxylate](/img/structure/B13076194.png)
![2,3-Dimethylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13076208.png)

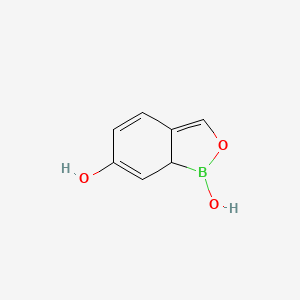
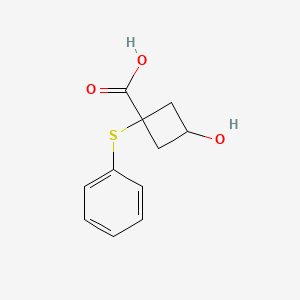
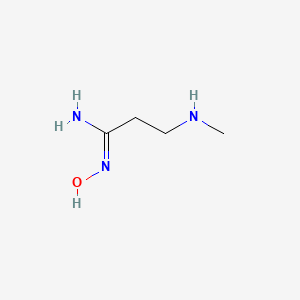
![3-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13076232.png)
